Oriens

Description

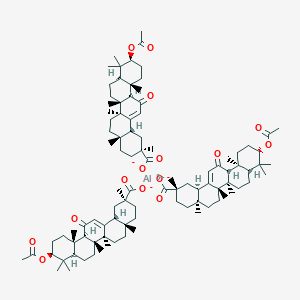

Structure

3D Structure of Parent

Properties

CAS No. |

29728-34-5 |

|---|---|

Molecular Formula |

C96H141AlO15 |

Molecular Weight |

1562.1 g/mol |

IUPAC Name |

aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/3C32H48O5.Al/c3*1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7;/h3*17,21,23-25H,9-16,18H2,1-8H3,(H,35,36);/q;;;+3/p-3/t3*21-,23-,24-,25+,28+,29-,30-,31+,32+;/m000./s1 |

InChI Key |

FJVOAGWAAYLCGO-OIODSIPPSA-K |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |

Related CAS |

6277-14-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Orientin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties of Orientin (B1677486)

Orientin, a naturally occurring flavonoid C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Its chemical structure is fundamental to its biological function.

Orientin is chemically known as luteolin-8-C-glucoside.[1] Its molecular formula is C₂₁H₂₀O₁₁ and it has a molecular weight of 448.4 g/mol .[1][2] The structure consists of a luteolin (B72000) flavone (B191248) backbone substituted with a β-D-glucopyranosyl moiety at the 8th position.[2] This C-glycosidic bond, where the sugar is attached directly to a carbon atom of the flavonoid, contributes to its increased stability compared to O-glycosides. The IUPAC name for orientin is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1][2]

Table 1: Chemical Identifiers of Orientin

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[1][2] |

| Molecular Formula | C₂₁H₂₀O₁₁[1][2] |

| Molecular Weight | 448.4 g/mol [1][2] |

| CAS Number | 28608-75-5[2] |

| Synonyms | Luteolin 8-C-glucoside, Lutexin, Orientine[2] |

Quantitative Biological Data

Orientin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 2: In Vitro Anticancer Activity of Orientin

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| A549 | Lung Cancer | CCK-8 | 21.2 µM | [2] |

| MDA-MB-231 | Breast Cancer | CCK-8 | 28.9 µM | [2] |

| HCT-116 | Colon Cancer | CCK-8 | 59.1 µM | [2] |

| EC-109 | Esophageal Carcinoma | MTT | ~80 µM (at 24h) | [3] |

| T24 | Bladder Carcinoma | - | Dose-dependent inhibition | [4] |

Table 3: Effective Concentrations of Orientin in Various Biological Assays

| Biological Effect | Model System | Effective Concentration | Observed Effect | Reference |

| Neuroprotection | Primary rat cortical neurons (OGD/RP model) | 10, 20, 30 µM | Reversal of cell viability loss and LDH leakage | [5] |

| Cardioprotection | Rat cardiomyocytes (hypoxia/reoxygenation) | 3, 10, 30 µmol L⁻¹ | Decreased apoptosis | [1] |

| Anti-inflammatory | A549 lung cancer cells | 25 µM | Inhibition of cell survival (80% at 72h) | [2] |

| Radioprotection | Mice (gamma radiation) | 50 µg/kg body weight (pretreatment) | Protection against fatality | [1] |

Experimental Protocols

Isolation of Orientin from Plant Material

Orientin can be isolated from various plant sources, including bamboo leaves, Trollius chinensis, and Passiflora species.[1] A general protocol for its extraction and purification is as follows:

Protocol 1: Solvent Extraction and Chromatographic Purification of Orientin

-

Extraction:

-

Dried and powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol (B129727), ethanol (B145695), or water, due to Orientin's water-soluble nature.[1]

-

For example, immerse different cultivars of Phyllostachys pubescens in 70% methanol.[1]

-

The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

-

Fractionation:

-

The crude extract is then concentrated under reduced pressure.

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction enriched with Orientin (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography.

-

Silica gel or macroporous resins (e.g., HPD-500) are commonly used as the stationary phase.[6]

-

Elution is carried out with a gradient of solvents, for instance, a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

High-Purity Isolation:

-

Fractions containing Orientin are pooled and further purified using preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain high-purity Orientin.[1][6]

-

For HPLC, a C18 column is often used with a mobile phase such as methanol and 0.01% formic acid in water.[7] The detection wavelength is typically set around 340-380 nm.[1][7]

-

Antioxidant Activity Assays

The antioxidant capacity of Orientin is frequently evaluated using spectrophotometric methods that measure its radical scavenging ability.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of Orientin and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of Orientin or the positive control to the wells.

-

A control well should contain DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Orientin.

-

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Add a small volume of various concentrations of Orientin or a positive control to a cuvette or a 96-well plate.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Signaling Pathways Modulated by Orientin

Orientin exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as growth, proliferation, inflammation, and apoptosis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Orientin has been shown to activate the AMPK signaling pathway, leading to enhanced antioxidant capacity and mitochondrial biogenesis.[8][9] This activation can also influence downstream targets to promote cellular health.

Figure 1: Orientin activates the AMPK signaling pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of this pathway is implicated in various diseases, including cancer.[12] Some studies suggest that flavonoids can modulate mTOR signaling. While direct and extensive studies on Orientin's effect on mTOR are emerging, its activation of AMPK, a known inhibitor of mTORC1, suggests a potential regulatory role.

Figure 2: Potential regulation of the mTOR pathway by Orientin via AMPK.

MAPK and NF-κB Signaling Pathways in Cancer

Orientin has demonstrated anticancer effects by modulating signaling pathways that control cell proliferation and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways. In bladder cancer cells, Orientin was shown to inhibit the Hedgehog signaling pathway by suppressing NF-κB.[4] It has also been shown to exert neuroprotective effects via the JNK and ERK1/2 (subfamilies of MAPK) signaling pathways.[5][13]

Figure 3: Orientin's inhibitory effects on cancer-related signaling pathways.

References

- 1. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of orientin and vitexin from Trollius chinensis on the growth and apoptosis of esophageal cancer EC-109 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Orientin Promotes Antioxidant Capacity, Mitochondrial Biogenesis, and Fiber Transformation in Skeletal Muscles through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

Orientin: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin (B1677486) is a naturally occurring flavonoid, specifically a C-glycoside of luteolin, that has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] With the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one and a molecular formula of C₂₁H₂₀O₁₁, this water-soluble compound is distinguished by its robust antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery, natural origins, and key biological functions of Orientin, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its isolation and quantification, along with quantitative data on its bioactivities, are presented to support further research and development efforts.

Discovery and Origin

Orientin is not a product of a single organism but is synthesized by a wide array of plant species. It is particularly abundant in, but not limited to, the following:

The widespread distribution of Orientin across the plant kingdom underscores its potential as a readily accessible natural product for therapeutic applications.

Quantitative Biological Data

The therapeutic potential of Orientin is underscored by its potent activity in various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Anticancer Activity of Orientin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T24 | Bladder Carcinoma | Not specified, but inhibits proliferation | [6][7] |

| HeLa | Cervical Cancer | > 178.42 µM | [7] |

| HT29 | Colorectal Cancer | 6.25 and 12.5 µM (induces apoptosis) |

Table 2: Antioxidant Activity of Orientin

| Assay | IC₅₀ (µg/mL) | Source/Extract | Reference |

| DPPH | 42.2 ± 1.2 | Vaccinium bracteatum Thunb. leaves extract | [8] |

| ABTS | 71.1 ± 1.1 | Vaccinium bracteatum Thunb. leaves extract | [8] |

Experimental Protocols

The following sections detail standardized methodologies for the isolation and quantification of Orientin.

Isolation of Orientin from Trollius chinensis

This protocol is based on high-speed counter-current chromatography (HSCCC), a proven method for the efficient separation of natural products.

Objective: To isolate and purify Orientin from the ethyl acetate (B1210297) extract of Trollius chinensis Bunge.

Methodology:

-

Extraction:

-

Prepare a crude ethyl acetate extract of the dried flowers of Trollius chinensis.

-

-

HSCCC Separation:

-

Solvent System: Prepare a two-phase solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v).

-

Instrumentation: Utilize a high-speed counter-current chromatograph.

-

Procedure:

-

Dissolve 100 mg of the ethyl acetate extract in the solvent system.

-

Perform the separation in a single step.

-

-

-

Purification and Identification:

-

Collect the fractions containing Orientin.

-

Analyze the purity of the isolated compound using HPLC.

-

Confirm the structure using UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Expected Yield: From 100 mg of the ethyl acetate extract, approximately 9.8 mg of Orientin with a purity of 99.2% can be obtained.[9]

Quantification of Orientin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantitative analysis of Orientin in biological samples or plant extracts.

Objective: To determine the concentration of Orientin in a given sample.

Methodology:

-

Sample Preparation:

-

For plant material, perform a methanol (B129727) extraction.[10]

-

For plasma samples, use protein precipitation.[11]

-

Filter all samples through a 0.45 µm membrane filter before injection.[12]

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of standard solutions of Orientin with known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of Orientin in the samples by comparing their peak areas to the calibration curve.

-

Linearity: A good linear relationship is typically observed in the range of 8.42-84.2 µg/mL.[13]

Signaling Pathways and Mechanisms of Action

Orientin exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Activity: NF-κB Signaling Pathway

Orientin demonstrates significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][6][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes.

Mechanism:

-

Orientin blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[16]

-

This prevents the nuclear translocation of the p65 subunit of NF-κB.[16]

-

As a result, the transcription of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, COX-2, and iNOS is suppressed.[1][16]

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant properties of Orientin are mediated, in part, by its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][15][17] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Mechanism:

-

Orientin promotes the dissociation of Nrf2 from its inhibitor, Keap1.

-

Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[17]

-

This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1][17]

Anticancer Activity: Apoptosis Signaling Pathway

Orientin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a critical mechanism for its anticancer effects.

Mechanism:

-

Orientin can modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.[7] This shifts the balance towards a pro-apoptotic state.

-

It can activate the intrinsic (mitochondrial) pathway of apoptosis through the activation of caspase-9 and caspase-3.[7]

-

In some cancer cells, Orientin's pro-apoptotic effects are linked to the inhibition of pro-survival signaling pathways like NF-κB and Hedgehog signaling.[6]

Conclusion

Orientin is a promising bioactive flavonoid with a well-documented portfolio of anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2, and to induce apoptosis in cancer cells, makes it a compelling candidate for further investigation in drug discovery and development. The methodologies for its isolation and quantification are well-established, providing a solid foundation for future preclinical and clinical research. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this versatile natural compound.

References

- 1. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientin, 28608-75-5 [thegoodscentscompany.com]

- 5. leafwell.com [leafwell.com]

- 6. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojs.openagrar.de [ojs.openagrar.de]

- 9. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Determination and pharmacokinetics of orientin in rabbit plasma by liquid chromatography after intravenous administration of orientin and Trollius chinensis Bunge extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant effects of the orientin and vitexin in Trollius chinensis Bunge in D-galactose-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Mechanism of Action of Orientin: An In-depth Technical Guide

Abstract: Orientin, a C-glycosyl flavonoid found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Orientin's anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. We delve into the key signaling pathways modulated by Orientin, present quantitative data on its biological efficacy, and provide detailed protocols for the experimental assays used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Orientin's mechanism of action.

Introduction

Orientin is a bioactive flavonoid glycoside present in several plants, including those from the genera Ocimum, Passiflora, and Phyllostachys[1]. It has demonstrated a wide range of therapeutic properties, such as anticancer, antioxidant, neuroprotective, and anti-inflammatory effects[1]. The core of Orientin's bioactivity lies in its ability to modulate multiple intracellular signaling pathways, thereby influencing cellular processes like inflammation, apoptosis, cell cycle progression, and oxidative stress response. This guide aims to elucidate these complex mechanisms in detail.

Quantitative Analysis of Biological Activity

The potency of Orientin has been quantified across various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

Table 1: Anticancer Activity of Orientin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 28.9 | Not Specified | [2] |

| A549 | Lung Cancer | 21.2 | Not Specified | [2] |

| HCT-116 | Colon Cancer | 59.1 | Not Specified | [2] |

| T24 | Bladder Cancer | ~100 | 72 | [3] |

| T98G | Glioblastoma | >100 (reduced to 12.0 ± 1.7 with liposomal delivery) | Not Specified | [4] |

| U-138 MG | Glioblastoma | >100 (reduced to 7.0 ± 1.5 with liposomal delivery) | Not Specified | [4] |

Table 2: Antioxidant Activity of Orientin

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | EC50 | ~31-38 µM | [5] |

| ABTS Radical Scavenging | IC50 | Data not directly comparable, but potent scavenging observed | [6] |

Core Mechanisms of Action and Signaling Pathways

Orientin exerts its pleiotropic effects by modulating several key signaling pathways.

Anti-inflammatory and Antioxidant Pathways

Orientin's anti-inflammatory and antioxidant properties are primarily mediated through the regulation of the NF-κB and Nrf2 pathways.

-

NF-κB Signaling: Orientin inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7][8].

-

Nrf2 Signaling: Orientin activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Orientin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase[9][10].

Anticancer Pathways

Orientin's anticancer effects are multifaceted, involving the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Orientin has been shown to induce G0/G1 phase cell cycle arrest in cancer cells. This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, CDK2, and CDK4, and upregulating the CDK inhibitor p21[11].

-

Apoptosis: Orientin promotes apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death[11].

Neuroprotective Pathways

Orientin exhibits neuroprotective effects by modulating pathways involved in oxidative stress and cell survival, such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Signaling: Orientin can activate the PI3K/Akt pathway, which promotes neuronal survival by inhibiting apoptosis and promoting the expression of neurotrophic factors[9].

-

MAPK Signaling: Orientin has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and ERK1/2. By inhibiting the phosphorylation of JNK and ERK1/2 in response to neurotoxic stimuli, Orientin can protect neurons from oxidative stress-induced injury[9].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Orientin.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., T24 human bladder carcinoma cells) in a 96-well plate at a density of 3.5 x 10^4 cells/mL and allow them to adhere.

-

Treat the cells with varying concentrations of Orientin (e.g., 10, 20, 50, 100, 500, and 1000 µM) for 24, 48, and 72 hours[3].

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[3].

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with Orientin for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours[12].

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining buffer containing propidium (B1200493) iodide (PI) and RNase A[12].

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Treat cells with Orientin and/or a stimulant (e.g., LPS) for the desired time.

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-IκBα, IκBα, p65, Nrf2, β-actin) overnight at 4°C[7][13].

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Antioxidant Capacity (DPPH and ABTS Assays)

These are colorimetric assays used to determine the radical scavenging activity of a compound.

-

DPPH Assay Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol[14].

-

Prepare serial dilutions of Orientin in methanol.

-

In a 96-well plate, add the DPPH solution to each well, followed by the Orientin solutions[14].

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm[14].

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

-

-

ABTS Assay Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours[14].

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[14].

-

Add the diluted ABTS•+ solution to a 96-well plate or cuvette, followed by the Orientin solutions.

-

Incubate at room temperature for approximately 6 minutes[14].

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

-

Conclusion

Orientin is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer progression, and neuroprotection underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of Orientin as a potential therapeutic agent for a variety of diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings to fully realize its therapeutic utility.

References

- 1. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Orientin Modulates Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB Pathways to Produce Neuroprotective Benefits in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. Orientin Alleviates Liver Inflammation via Downregulation of ZEB-2/PTEN Markers—Hepatic Stellate Cells Approach [mdpi.com]

- 14. benchchem.com [benchchem.com]

No Publicly Available Data on "Oriens" Compound Effects

Following a comprehensive search of publicly available scientific and medical literature, there is no information on a specific therapeutic agent, compound, or drug referred to as "Oriens" with associated preliminary studies on its effects. The term "this compound" in the context of biomedical research was found to be associated with corporate entities or as a descriptor for an anatomical structure, but not a substance under investigation for which a technical guide could be compiled.

Several companies in the pharmaceutical and life sciences sectors incorporate "this compound" in their names, including Orien Pharmaceuticals, a company focused on developing drugs for neurodegenerative and autoimmune diseases.[1][2] Similarly, the Oncology Research Information Exchange Network (ORIEN) is a collaborative effort among cancer centers to advance research.[3] Other entities include this compound Global, which develops health and wellness products, and this compound Scientific Innovations, a supplier for the life sciences research community.[4][5]

In neuroscience, "stratum this compound" refers to a specific layer within the hippocampus of the brain. For example, research has been conducted on the stratum this compound in the context of hippocampal development in animal models.[6]

The search did not yield any peer-reviewed papers, clinical trial data, or other technical documentation detailing the mechanism of action, signaling pathways, or experimental protocols for a compound named "this compound." Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible based on existing, publicly accessible information.

References

In Vitro Characterization of Oridonin: A Technical Guide

Disclaimer: Initial searches for a molecule or protein specifically named "Oriens" within a relevant biomedical context did not yield sufficient public data for a comprehensive in vitro characterization. Therefore, this guide utilizes Oridonin (B1677485) , a well-researched natural compound with extensive publicly available data, as a representative example to fulfill the detailed requirements of the user's request. Oridonin is a diterpenoid isolated from the medicinal herb Rabdosia rubescens and has been shown to possess significant anti-cancer properties.[1]

This technical guide provides a detailed overview of the in vitro characterization of Oridonin, focusing on its anti-cancer properties. It is intended for researchers, scientists, and drug development professionals.

Quantitative Data on In Vitro Activities

The following tables summarize the quantitative effects of Oridonin on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Oridonin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| H1688 | Small Cell Lung Cancer | MTT | Not specified, but effective at 2.5-40 µM | 24 and 48 | [2] |

| A549 | Non-Small Cell Lung Cancer | MTT | Not specified | Not specified | [2] |

| TPC-1 | Thyroid Cancer | Not specified | Not specified | Not specified | [3][4] |

| BCPAP | Thyroid Cancer | Not specified | Not specified | Not specified | [3][4] |

| PANC-1 | Pancreatic Cancer | Not specified | Not specified | Not specified | [5] |

| SW1990 | Pancreatic Cancer | Not specified | Not specified | Not specified | [6] |

| 143B | Osteosarcoma | Not specified | Not specified | Not specified | [6] |

| OCM-1 | Uveal Melanoma | Not specified | Not specified | Not specified | [5] |

| MUM2B | Uveal Melanoma | Not specified | Not specified | Not specified | [5] |

| SW480 | Colorectal Cancer | Not specified | Not specified | Not specified | [5] |

| SW620 | Colorectal Cancer | Not specified | Not specified | Not specified | [5] |

| HepG2 | Liver Cancer | Not specified | Not specified | Not specified | [5] |

Table 2: Effect of Oridonin on Protein Expression and Signaling

| Cell Line | Target Pathway | Protein | Effect | Concentration (µM) | Reference |

| TPC-1, BCPAP | JAK2/STAT3 | p-JAK2, p-STAT3 | Dramatically reduced | Not specified | [3][4] |

| TPC-1, BCPAP | EMT | E-Cadherin | Upregulated | Concentration-dependent | [3][4] |

| TPC-1, BCPAP | EMT | N-Cadherin, Vimentin | Downregulated | Concentration-dependent | [3][4] |

| H1688 | EMT | E-cadherin, ALP | Increased | 2.5, 5, 10, 20, 40 | [2] |

| H1688 | EMT | Vimentin, phospho-FAK, Snail, Slug | Reduced | 2.5, 5, 10, 20, 40 | [2] |

| Drug-Resistant Cancer Cells | Akt/EGFR | Akt, STAT3 | Dose-dependent downregulation | Not specified | [7] |

| Laryngeal Squamous Cell Carcinoma | JNK | p-EGFR | Downregulated (with Cetuximab) | Not specified | [6] |

Key Signaling Pathways Modulated by Oridonin

Oridonin exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, metastasis, and angiogenesis.

-

JAK2/STAT3 Signaling Pathway: Oridonin has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of a pathway often implicated in epithelial-mesenchymal transition (EMT), metastasis, and drug resistance in various cancers.[3][4] The inactivation of this pathway contributes to the anti-metastatic and anti-angiogenic effects of Oridonin.[3]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Oridonin inhibits the phosphorylation of PI3K and its downstream effector Akt, leading to the induction of apoptosis and cell cycle arrest.

-

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cancer. Oridonin can suppress this pathway, contributing to its anti-inflammatory and anti-tumor activities.

-

TGF-β Signaling Pathway: Oridonin can suppress EMT in cancer cells by modulating the TGF-β1/Smad2/3 signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments used to characterize the anti-cancer effects of Oridonin.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Oridonin on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Oridonin Treatment: Treat the cells with a range of Oridonin concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Oridonin treatment.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Oridonin for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[1]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the effect of Oridonin on the migratory and invasive potential of cancer cells.

-

Insert Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Oridonin Treatment: Add different concentrations of Oridonin to both the upper and lower chambers.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Cell Removal and Staining: Remove the non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom of the insert with crystal violet.

-

Quantification: Count the stained cells under a microscope.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in response to Oridonin treatment.

-

Cell Lysis: Treat cells with Oridonin, then lyse them in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JAK2, p-STAT3, E-cadherin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Oridonin inhibits the JAK2/STAT3 signaling pathway.

Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 3. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 6. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Solubility and Stability Profile of [Oriens]

Disclaimer: As of the last update, publicly available scientific literature does not contain specific solubility and stability data for a compound explicitly named "Oriens." The following guide is a technical template based on established principles of pharmaceutical sciences. Researchers, scientists, and drug development professionals are advised to substitute the placeholder data and diagrams with their experimentally determined results for "this compound."

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This document provides a comprehensive overview of the solubility and stability profile of the investigational compound [this compound], presenting key data in a structured format and detailing the experimental protocols for their determination.

Solubility Profile of [this compound]

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption.[1][2] Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge in formulation development.[3] The following sections summarize the solubility of [this compound] in various pharmaceutically relevant media.

Aqueous and pH-Dependent Solubility

The solubility of an ionizable compound is highly dependent on the pH of the aqueous medium. The Biopharmaceutics Classification System (BCS) considers a drug to have high solubility if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2]

| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 7.0 | 25 | [Data] | Shake-Flask |

| 0.1 N HCl | 1.2 | 37 | [Data] | Shake-Flask |

| Acetate Buffer | 4.5 | 37 | [Data] | Shake-Flask |

| Phosphate Buffer (PBS) | 6.8 | 37 | [Data] | Shake-Flask |

| Phosphate Buffer (PBS) | 7.4 | 37 | [Data] | Shake-Flask |

| Table 1: Solubility of [this compound] in Aqueous Media. |

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility in organic solvents is crucial for developing purification methods and for formulating non-aqueous or co-solvent-based dosage forms.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | [Data] |

| Propylene Glycol | 25 | [Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data] |

| Polyethylene Glycol 400 (PEG 400) | 25 | [Data] |

| Table 2: Solubility of [this compound] in Common Organic Solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[4]

-

Preparation: An excess amount of [this compound] is added to a known volume of the desired solvent in a sealed, clear container.[4]

-

Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[4][5] The presence of undissolved solid material should be confirmed visually.[3]

-

Phase Separation: The undissolved solid is separated from the saturated solution via centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a 0.22 µm filter to remove any remaining particulates.[4]

-

Quantification: The concentration of [this compound] in the clear supernatant is determined using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3]

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

References

Cellular Uptake of Bioactive Compounds from Oriens Strong Liv Tablets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the cellular uptake mechanisms of the primary bioactive constituents found in Oriens Strong Liv Tablets: Silymarin, Picroliv, and compounds from Phyllanthus amarus and Tinospora cordifolia. Understanding how these molecules enter cells is fundamental to elucidating their therapeutic effects and developing optimized delivery systems. This document outlines the key internalization pathways, presents quantitative data on cellular absorption, details relevant experimental protocols, and visualizes the associated signaling cascades.

Silymarin (Silibinin)

Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), with its principal active component being silibinin (B1684548), is known for its hepatoprotective and anticancer properties. Its cellular uptake is a critical determinant of its efficacy.

Cellular Uptake Mechanisms

The cellular entry of silibinin is multifaceted, involving passive diffusion due to its lipophilic nature. However, its poor aqueous solubility often limits bioavailability. To overcome this, various nanoformulations have been developed. Studies have shown that silibinin-loaded nanoparticles can significantly enhance cellular uptake. For instance, phytoliposome formulations have been observed to increase cell absorption by 2.4-fold compared to free silibinin[1][2]. The internalization of these nanoformulations can occur through endocytic pathways, such as clathrin- and caveolae-mediated endocytosis[1][2].

Quantitative Data on Cellular Uptake and Efficacy

The efficacy of silibinin is often quantified by its half-maximal inhibitory concentration (IC50) in various cell lines.

| Cell Line | Compound | IC50 Value | Reference |

| Human Small-Cell Lung Carcinoma (VPA17) | Silibinin | 60 µM | [3] |

| Human Breast Cancer (MDA-MB-231) | Silibinin | 100 µM/mL | [4] |

| Human Breast Cancer (MCF-7) | Silibinin | 100 µM/mL | [4] |

| Human Hepatocellular Carcinoma (HepG2) | Silibinin | 142.2 µM | [5] |

| DOX-resistant MDA-MB-435 | Silibinin | 200 µM (reduces DOX IC50 from 71 to 10 g/mL) | [4] |

Signaling Pathways Modulated by Silymarin

Silymarin and its active constituent, silibinin, are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

// Nodes Silymarin [label="Silymarin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> EGFR [color="#5F6368"]; EGFR -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];

Silymarin -> ERK [arrowhead=tee, color="#EA4335"]; Silymarin -> JNK [arrowhead=normal, color="#34A853"]; Silymarin -> p38 [arrowhead=normal, color="#34A853"]; JNK -> Apoptosis [color="#5F6368"]; p38 -> Apoptosis [color="#5F6368"]; } Silymarin's effect on the MAPK signaling cascade.

// Nodes Silymarin [label="Silymarin", fillcolor="#FBBC05", fontcolor="#202124"]; GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; Akt -> CellSurvival [color="#5F6368"]; mTOR -> CellSurvival [color="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; Silymarin -> Akt [arrowhead=tee, color="#EA4335"]; } Silymarin's inhibitory action on the PI3K/Akt pathway.

Picroliv

Picroliv, a standardized extract from the roots of Picrorhiza kurroa, is recognized for its immunomodulatory and hepatoprotective activities. Its cellular uptake is integral to its biological function, particularly its interaction with immune cells.

Cellular Uptake Mechanisms

The primary mechanism of cellular uptake for Picroliv, especially in the context of its immunomodulatory effects, is phagocytosis by macrophages.

Experimental Protocol: Macrophage Phagocytosis Assay

This protocol outlines a method to quantify the phagocytosis of fluorescently labeled particles by macrophages, which can be adapted to assess the uptake of Picroliv formulations.

Materials:

-

Primary human macrophages or a macrophage cell line (e.g., RAW 264.7)

-

Fluorescently labeled targets (e.g., FITC-labeled zymosan or latex beads)

-

Complete culture medium (e.g., RPMI + 10% FBS)

-

Serum-free medium

-

Phosphate-Buffered Saline (PBS)

-

24-well plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Macrophage Preparation:

-

Culture macrophages in a 24-well plate to form an adherent monolayer.

-

One day prior to the assay, replace the medium with fresh, warm complete medium.

-

On the day of the assay, replace the medium with warm serum-free medium and incubate for 2 hours.

-

-

Phagocytosis Assay:

-

Add the fluorescently labeled targets to the macrophage-containing wells.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

Remove the supernatant containing non-engulfed targets.

-

Wash the wells multiple times with PBS to remove any remaining free targets.

-

-

Quantification:

-

For Flow Cytometry: Detach the macrophages from the plate and analyze the cell population for fluorescence. The percentage of fluorescent cells represents the phagocytic efficiency.

-

For Fluorescence Microscopy: Visualize the cells directly in the plate. The number of fluorescent particles per macrophage can be quantified.

-

// Nodes Start [label="Start: Culture Macrophages", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddTargets [label="Add Fluorescent Targets\n(e.g., FITC-Zymosan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (1-2 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to Remove\nNon-engulfed Targets", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Phagocytosis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlowCytometry [label="Flow Cytometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="Fluorescence Microscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> AddTargets; AddTargets -> Incubate; Incubate -> Wash; Wash -> Quantify; Quantify -> FlowCytometry; Quantify -> Microscopy; FlowCytometry -> End; Microscopy -> End; } Workflow for assessing macrophage phagocytosis.

Phyllanthus amarus Compounds

Phyllanthus amarus is a plant rich in various bioactive compounds, including lignans (B1203133) like phyllanthin (B192089) and tannins like geraniin. These compounds have demonstrated immunomodulatory effects, particularly on phagocytic cells.

Cellular Uptake and Immunomodulatory Effects

Extracts of Phyllanthus amarus and its purified compounds have been shown to inhibit the phagocytic activity of human neutrophils and monocytes.

Quantitative Data on Phagocytosis Inhibition

The inhibitory effects of Phyllanthus amarus extracts and their constituents on phagocytic cells have been quantified by determining their IC50 values.

| Cell Type | Compound/Extract | IC50 Value | Reference |

| Polymorphonuclear Leukocytes (PMNs) | P. amarus (Malaysian extract) | 1.1 µg/mL (chemotaxis) | [6] |

| PMNs | Geraniin | 1.09 µM (chemotaxis) | [7][8] |

| Monocytes | Geraniin | 1.69 µM (chemotaxis) | [7][8] |

| PMNs | Phyllanthin | 14.2% phagocytizing cells (at 50 µg/mL) | [6][8][9] |

| Monocytes | Phyllanthin | 27.1% phagocytizing cells (at 50 µg/mL) | [6][8][9] |

Tinospora cordifolia (Tinosporaside)

Tinospora cordifolia contains several bioactive compounds, with tinosporaside being a key player in its anti-diabetic effects. A primary mechanism of action is the enhancement of glucose uptake in muscle cells.

Cellular Uptake Mechanisms

Tinosporaside stimulates glucose uptake in skeletal muscle cells (L6 myotubes) by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane. This process is mediated through the activation of the PI3K/Akt and AMP-activated protein kinase (AMPK) signaling pathways.

Quantitative Data on Glucose Uptake

The effect of tinosporaside on glucose uptake is dose-dependent.

| Cell Line | Compound | Concentration | Fold Stimulation of Glucose Uptake (over control) | Reference |

| L6 Myotubes | Tinosporaside | 10 µM | ~1.8 | [10] |

| L6 Myotubes | Tinosporaside | 20 µM | ~2.1 | [10] |

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

This protocol describes a method for measuring glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.

Materials:

-

Differentiated L6 myotubes

-

Culture medium

-

Serum-free, glucose-free medium

-

2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

-

Insulin (B600854) (positive control)

-

Tinosporaside

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture L6 myoblasts and differentiate them into myotubes in a 96-well plate.

-

Before the assay, starve the myotubes in serum-free, glucose-free medium for a specified period (e.g., 1 hour).

-

-

Treatment:

-

Treat the cells with different concentrations of tinosporaside or insulin for a defined time (e.g., 1 hour).

-

-

Glucose Uptake:

-

Add 2-NBDG to each well at a final concentration of 100-200 µg/mL.

-

Incubate for a predetermined time to allow for glucose uptake.

-

-

Measurement:

-

Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. Increased fluorescence corresponds to higher glucose uptake.

-

Signaling Pathways for Tinosporaside-Induced Glucose Uptake

// Nodes Tinosporaside [label="Tinosporaside", fillcolor="#FBBC05", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_vesicles [label="GLUT4 Vesicles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_translocation [label="GLUT4 Translocation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tinosporaside -> LKB1 [color="#5F6368"]; LKB1 -> AMPK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AMPK -> GLUT4_vesicles [color="#5F6368"]; GLUT4_vesicles -> GLUT4_translocation [color="#5F6368"]; GLUT4_translocation -> Glucose_Uptake [color="#5F6368"]; } Tinosporaside activates the AMPK pathway to promote glucose uptake.

Conclusion

The bioactive compounds within this compound Strong Liv Tablets exhibit diverse and complex cellular uptake mechanisms. Silymarin's entry into cells, particularly cancer cells, is often a prelude to the modulation of critical signaling pathways governing cell fate. The immunomodulatory actions of Picroliv and Phyllanthus amarus constituents are initiated by their interaction with and uptake by phagocytic cells. Tinosporaside from Tinospora cordifolia demonstrates a clear mechanism for enhancing glucose uptake in muscle cells via well-defined signaling cascades. A thorough understanding of these cellular processes is paramount for the rational design of more effective therapeutic strategies and delivery systems for these natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silibinin reverses drug resistance in human small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of the Effects of Silybin on CYP2B6-mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 7. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Effects of Standardized Extracts of Phyllanthus amarus and Phyllanthus urinaria and Their Marker Compounds on Phagocytic Activity of Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Targets and Off-Target Effects of Oriens' Drug Candidates

Disclaimer: The following technical guide is based on publicly available information regarding the stated molecular targets of Orien Pharmaceuticals' drug candidates, DHP-101 and DHP-102. As specific quantitative data and detailed experimental results for DHP-101 and DHP-102 are not publicly available, this document utilizes representative data and protocols from the broader scientific literature to illustrate the on-target and potential off-target pharmacology of modulating these pathways.

Introduction

Orien Pharmaceuticals is developing a portfolio of novel molecules aimed at treating neurodegenerative and autoimmune diseases. Their lead candidates, DHP-101 and DHP-102, are designed to engage multiple biological targets simultaneously to achieve a unique mechanism of action.[1] This guide provides a detailed technical overview of the known primary targets for these candidates, the associated signaling pathways, experimental methodologies for target validation, and a discussion of potential off-target effects.

DHP-101: Key Targets and Pathways

DHP-101 is being developed for diseases such as multiple sclerosis and systemic sclerosis. Its therapeutic potential is attributed to its activity on three primary biological targets: Cannabinoid Receptor Type 2 (CB2), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and Hypoxia-Inducible Factor-1 (HIF-1).[1]

Cannabinoid Receptor Type 2 (CB2)

The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells. Its activation is associated with immunomodulatory and anti-inflammatory effects, making it an attractive target for autoimmune disorders without the psychoactive effects associated with the CB1 receptor.

Signaling Pathway:

Upon agonist binding, the CB2 receptor primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway.[2] CB2 activation can also lead to the recruitment of β-arrestin, which mediates receptor internalization and G protein-independent signaling.[2]

Quantitative Data for Representative CB2 Modulators:

The following table presents binding affinity (Ki) and functional potency (EC50) data for well-characterized CB2 ligands.

| Compound | Type | Ki (nM) - Human CB2 | EC50 (nM) - cAMP Assay | Selectivity (Ki CB1/CB2) |

| CP 55,940 | Agonist | 0.68 | 0.53 | ~23 |

| JWH133 | Agonist | 3.4 | 4.2 | >200 |

| HU308 | Agonist | 22.7 | 24.5 | >1000 |

| SR144528 | Antagonist | 0.59 | - | ~700 |

Note: Data is compiled from representative studies and may vary based on assay conditions.

Experimental Protocols:

Protocol 1: CB2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB2 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human CB2 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, add binding buffer, a constant concentration of a suitable radioligand (e.g., [3H]CP 55,940 at its Kd concentration), and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of a non-labeled CB2 ligand.

-

Add cell membranes (5-10 µg of protein per well) to initiate the binding reaction.

-

Incubate for 90 minutes at 30°C.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay (Agonist Mode)

This assay measures the ability of a compound to activate CB2 and inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

-

Cell Culture:

-

Seed CHO cells stably expressing the human CB2 receptor into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add varying concentrations of the test compound.

-

Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate basal cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 value.

-

Off-Target Effects:

While the goal is to develop CB2-selective agonists, small molecules can interact with other targets. Off-target profiling of synthetic cannabinoid agonists has revealed potential interactions, typically in an antagonist mode, with other GPCRs such as chemokine, oxytocin, and histamine (B1213489) receptors, particularly at higher concentrations (≥1 µM).[3][4]

| Off-Target Class | Potential Interaction | Implication |

| CB1 Receptor | Agonism | Psychoactive side effects |

| Other GPCRs | Antagonism | Unintended modulation of other signaling pathways |

| Ion Channels | Modulation | Effects on cellular excitability |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated nuclear receptor that plays a critical role in regulating lipid metabolism, adipogenesis, and inflammation.[5] Its partial activation is sought for immunomodulatory and neuroprotective activities, avoiding the negative effects associated with full activation.[1]

Signaling Pathway:

As a nuclear receptor, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, releases co-repressors, and recruits co-activators. The PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

Quantitative Data for Representative PPARγ Modulators:

| Compound | Type | EC50 (nM) - Transactivation Assay | Selectivity |

| Rosiglitazone | Full Agonist | ~30-100 | Selective for PPARγ over α, δ |

| Pioglitazone | Full Agonist | ~100-500 | Selective for PPARγ over α, δ |

| Telmisartan | Partial Agonist | ~1000-5000 | Also an Angiotensin II receptor blocker |

| GW0072 | Partial Agonist | ~250 | Selective for PPARγ |

Note: EC50 values are highly dependent on the cell line and reporter construct used.

Experimental Protocols:

Protocol 3: PPARγ Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

-

Co-transfect the cells with three plasmids:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., PPRE-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

-

Allow cells to express the plasmids for 24 hours.

-

-

Assay Procedure:

-

Replace the medium with fresh medium containing varying concentrations of the test compound or a known agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for 18-24 hours to allow for transcription and translation of the luciferase reporter.

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

-

Off-Target Effects:

The primary concern with PPARγ agonists is the side-effect profile associated with full activation.[7] Partial agonists aim to mitigate this. However, off-target interactions are still possible. Some PPARγ modulators have been shown to interact with other nuclear receptors or metabolic enzymes. Selectivity profiling against PPARα and PPARδ is crucial, as activation of these subtypes can lead to different physiological effects.[8]

Hypoxia-Inducible Factor-1 (HIF-1)

HIF-1 is a transcription factor that functions as a master regulator of the cellular response to hypoxia.[9] In normoxic conditions, the HIF-1α subunit is continuously synthesized and degraded. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.[10] The "hypoxia mimetic activity" of DHP-101 suggests it promotes HIF-1α stabilization or activity.

Signaling Pathway:

The key regulators of HIF-1α stability are prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, compounds can mimic hypoxia and stabilize HIF-1α.

Quantitative Data for Representative PHD/HIF Inhibitors:

| Compound | Target | IC50 (nM) | Assay Type |

| Daprodustat | PHD1/2/3 | 41 / 24 / 28 | Enzymatic |

| Roxadustat | PHD1/2/3 | 800 / 120 / 300 | Enzymatic |

| Acriflavine | HIF-1 Dimerization | ~1,000 | HRE-Reporter |

| Digoxin | HIF-1α Translation | ~50-100 | HRE-Reporter |

Note: IC50 values are representative and vary based on assay conditions.

Experimental Protocols:

Protocol 4: HIF-1α Stabilization by Western Blot

This assay directly measures the accumulation of HIF-1α protein in response to a test compound.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa, Hep3B) in a 6-well plate to ~80% confluency.

-

Treat cells with varying concentrations of the test compound under normoxic conditions for 4-6 hours. Include a positive control (e.g., CoCl2 or DMOG) and a vehicle control (DMSO).

-

-

Lysate Preparation and Western Blot:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against HIF-1α overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate. Re-probe the membrane for a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for HIF-1α and the loading control.

-

Normalize the HIF-1α signal to the loading control to determine the relative increase in protein stabilization.

-

Off-Target Effects:

Inhibitors of PHD enzymes may have off-targets due to the requirement of 2-oxoglutarate and iron by other dioxygenases in the cell.[11] Broadly inhibiting these enzymes could lead to unintended consequences. Compounds that inhibit HIF-1α translation or dimerization may also have off-target effects on other cellular processes.[12]

DHP-102: Key Targets and Pathways

DHP-102 is under development for neurodegenerative conditions like Parkinson's and Huntington's disease. Its proposed mechanism involves the modulation of PPARγ, Extracellular signal-regulated kinases (ERK), and Chicken ovalbumin upstream promoter transcription factor-interacting protein (Ctip2).[1] The role of PPARγ has been discussed above.

Extracellular Signal-Regulated Kinases (ERK)

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[13] It is activated by growth factors and mitogens. The role of modulating ERK in the context of DHP-102 is likely nuanced, possibly involving the fine-tuning of neuronal survival or differentiation pathways rather than simple inhibition.

Signaling Pathway:

The canonical ERK pathway begins with the activation of a receptor tyrosine kinase (RTK), leading to the activation of the small GTPase Ras. Ras then activates a kinase cascade: Raf (MAP3K) phosphorylates and activates MEK (MAP2K), which in turn phosphorylates and activates ERK (MAPK). Activated ERK can then phosphorylate numerous cytoplasmic and nuclear substrates, including transcription factors.[14]

Quantitative Data for Representative ERK Inhibitors:

| Compound | Type | IC50 (nM) - ERK1/2 Kinase Assay | Cellular EC50 (nM) - p-RSK Assay |

| Ulixertinib | ATP-competitive | 1.8 (ERK2) | ~20-50 |

| Ravoxertinib | ATP-competitive | 1.1 (ERK2) | ~10-30 |

| GDC-0994 | ATP-competitive | 1.1 (ERK1), 0.3 (ERK2) | ~50 |

Note: Data is compiled from representative studies and may vary based on assay conditions.

Experimental Protocols:

Protocol 5: In-Cell Western/ELISA for ERK Phosphorylation

This assay quantifies the phosphorylation of ERK (p-ERK) at Thr202/Tyr204 in response to stimuli and inhibitors.

-

Cell Culture and Treatment:

-

Seed cells (e.g., A375 melanoma cells with BRAF mutation for an inhibition screen) into a 96-well plate.

-

Starve cells in low-serum medium for 4-24 hours to reduce basal p-ERK levels.

-

Pre-treat cells with varying concentrations of the test compound (DHP-102) for 1-2 hours.

-

Stimulate the pathway with a growth factor (e.g., EGF or FGF) for 5-10 minutes.

-

-

Assay Procedure:

-

Fix the cells with 4% formaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

-